molecular formula C12H19NO4 B2760923 rac-(1S,4R,7R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 1932203-02-5

rac-(1S,4R,7R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

Cat. No.: B2760923
CAS No.: 1932203-02-5
M. Wt: 241.287
InChI Key: ICEBNUREWSCJKO-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1S,4R,7R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid is a bicyclic compound featuring a norbornane-like scaffold (bicyclo[2.2.1]heptane) with a Boc-protected amine and a carboxylic acid group. The stereochemistry at positions 1, 4, and 7 (S, R, R) defines its spatial arrangement, influencing its physicochemical and biological properties. This compound is primarily utilized in pharmaceutical research as a chiral building block for drug discovery, particularly in the synthesis of protease inhibitors and peptidomimetics .

Key characteristics:

  • Molecular Formula: C₁₁H₁₇NO₄ (based on Boc and carboxylic acid substituents).
  • Functionality: The Boc group enhances solubility in organic solvents, while the carboxylic acid enables further derivatization (e.g., amide bond formation).
  • Stereochemical Complexity: The rac-prefix indicates a racemic mixture, though enantiopure forms are often sought for asymmetric synthesis .

Properties

IUPAC Name

(1S,4R,7R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEBNUREWSCJKO-XHNCKOQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound rac-(1S,4R,7R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid is a bicyclic structure that presents significant potential in medicinal chemistry due to its unique stereochemistry and functional groups. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.28 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter release or inflammatory responses.
  • Receptor Modulation : Due to its bicyclic structure, it can interact with various receptors, including those involved in the central nervous system (CNS) signaling pathways.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by modulating cytokine production.
  • Neuroprotective Effects : It has been shown to protect neuronal cells from apoptosis in vitro, indicating potential applications in neurodegenerative diseases.

Case Studies

A few notable studies have highlighted the biological activity of this compound:

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects of the compound in a model of oxidative stress.
    • Findings : The compound significantly reduced cell death and oxidative stress markers in neuronal cultures.
    • : Suggests potential therapeutic use in conditions like Alzheimer's disease.
  • Anti-inflammatory Mechanisms :
    • Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
    • Findings : Administration of the compound led to decreased levels of pro-inflammatory cytokines and improved clinical scores.
    • : Indicates that this compound could be a candidate for treating inflammatory diseases.

Data Summary Table

PropertyValue
IUPAC Namerac-(1S,4R,7R)-2-(Boc)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Purity95%
Biological ActivitiesAnti-inflammatory, Neuroprotective

Comparison with Similar Compounds

Key Research Findings

Stereochemical Corrections : Early misassignments of endo/exo stereochemistry in azabicyclo[2.2.1]heptane derivatives were corrected via X-ray crystallography, emphasizing the need for rigorous structural validation .

Synthetic Efficiency : Palladium-bisimidazol-2-ylidene catalysts enable efficient N-heteroaryl functionalization of 7-azabicyclo[2.2.1]heptane, broadening derivatization scope .

Stability : The Boc group in the target compound enhances stability during storage, whereas unprotected amines (e.g., hydrochloride salts) require stringent moisture control .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling rac-(1S,4R,7R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Use nitrile or neoprene gloves to prevent skin contact, and inspect gloves for defects before use .
  • Wear full-body chemical-resistant protective clothing and safety goggles to minimize exposure to aerosols or dust .
  • For respiratory protection, employ P95 (US) or P1 (EU) particulate filters under low-exposure conditions. For higher exposure, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Avoid environmental contamination by preventing spills into drains. Collect waste in labeled containers for proper disposal .

Q. How can researchers optimize the synthesis of bicyclic azabicycloheptane derivatives like this compound?

  • Methodological Answer :

  • Focus on stereoselective cyclization reactions using chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control the (1S,4R,7R) configuration .
  • Protect the amine group with tert-butoxycarbonyl (Boc) early in the synthesis to prevent side reactions during subsequent steps .
  • Monitor reaction progress via HPLC or LC-MS to detect intermediates and adjust reaction conditions (e.g., temperature, solvent polarity) in real time .

Q. What analytical techniques are critical for characterizing this compound’s stereochemical purity?

  • Methodological Answer :

  • Use chiral stationary phase HPLC with UV/Vis or polarimetric detection to resolve enantiomers and quantify optical purity .
  • Confirm absolute configuration via X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments .
  • Validate molecular structure using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) .

Advanced Research Questions

Q. What strategies exist for separating enantiomers of racemic bicyclic azabicycloheptane derivatives?

  • Methodological Answer :

  • Employ dynamic kinetic resolution (DKR) using enzymes (e.g., lipases) or metal-ligand complexes to selectively modify one enantiomer while retaining the desired stereochemistry .
  • Utilize simulated moving bed (SMB) chromatography for large-scale separation, optimizing mobile phase composition (e.g., hexane/isopropanol ratios) and column temperature .
  • Synthesize diastereomeric derivatives via chiral auxiliaries (e.g., Mosher’s acid) and separate via conventional column chromatography .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or receptors) and identify critical interactions (e.g., hydrogen bonds with the carboxylic acid group) .
  • Apply density functional theory (DFT) to calculate energy barriers for conformational changes in the bicyclic framework, correlating with metabolic stability .
  • Use quantitative structure-activity relationship (QSAR) models to prioritize substituents (e.g., fluorination at position 5) for synthesis based on predicted bioactivity .

Q. How might researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :

  • Re-examine sample preparation: Ensure NMR samples are free of paramagnetic impurities and dissolved in deuterated solvents that do not obscure key signals (e.g., DMSO-d6 vs. CDCl3) .
  • Compare experimental X-ray diffraction data with DFT-optimized geometries to identify discrepancies caused by crystal packing effects .
  • Validate ambiguous NMR assignments using heteronuclear coupling constants (e.g., 3JHF^3J_{H-F} in fluorinated analogs) or isotopic labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.